2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
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Overview
Description
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with diols. One common method includes the reaction of 1,3-propanediol with phosphorus pentasulfide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphinane derivatives.
Scientific Research Applications
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 2,2’-Oxybis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione)
Uniqueness
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions. Its ability to form stable complexes with metals and its potential biological activity make it a valuable compound in research and industrial applications.
Properties
CAS No. |
55055-14-6 |
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Molecular Formula |
C3H7O2PS2 |
Molecular Weight |
170.20 g/mol |
IUPAC Name |
2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C3H7O2PS2/c7-6(8)4-2-1-3-5-6/h1-3H2,(H,7,8) |
InChI Key |
DMYSHRRGBVMMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=S)(OC1)S |
Origin of Product |
United States |
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